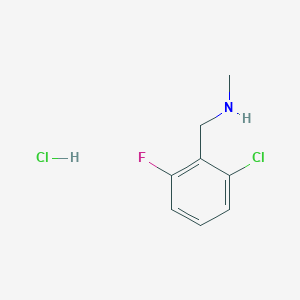

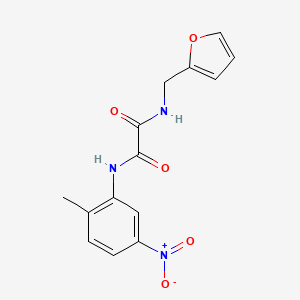

![molecular formula C22H25N5O4 B2937468 benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 878721-10-9](/img/structure/B2937468.png)

benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

C-Nucleosides Synthesis : A study by Kolb et al. (1975) explored the synthesis of C-imidazole nucleosides, further cyclized into purines, showcasing the versatility of imidazole derivatives in nucleoside analog synthesis, potentially relevant to the compound Kolb, A., Gouyette, C., Dinh, T., & Igolen, J. (1975).

N-Heterocyclic Carbenes in Catalysis : Research by Grasa et al. (2002) demonstrated the efficacy of N-heterocyclic carbenes (NHC) as catalysts in transesterification reactions, suggesting potential catalytic roles for similar structures in organic synthesis Grasa, G., Kissling, R. M., & Nolan, S. (2002).

Ionic Liquid Catalysis : A study by Zolfigol et al. (2013) introduced an ionic liquid catalyst for the synthesis of tetrasubstituted imidazoles, highlighting the utility of imidazole-based structures in promoting efficient synthesis under solvent-free conditions Zolfigol, M., Khazaei, A., Moosavi-Zare, A. R., Zare, A., Asgari, Z., Khakyzadeh, V., & Hasaninejad, A. (2013).

Palladium-Catalyzed Synthesis : Research by Mancuso et al. (2017) on the palladium-catalyzed carbonylative synthesis of benzimidazopyrimidinones provides an example of complex organic synthesis involving catalysis, potentially relevant to the synthetic applications of the queried compound Mancuso, R., Veltri, L., Russo, P., Grasso, G., Cuocci, C., Romeo, R., & Gabriele, B. (2017).

properties

IUPAC Name |

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propyl-4a,9a-dihydropurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-5-11-25-14(2)15(3)27-18-19(23-21(25)27)24(4)22(30)26(20(18)29)12-17(28)31-13-16-9-7-6-8-10-16/h6-10,18-19H,5,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUSCZIAIGJDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N2C1=NC3C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

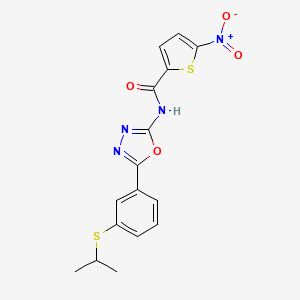

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)

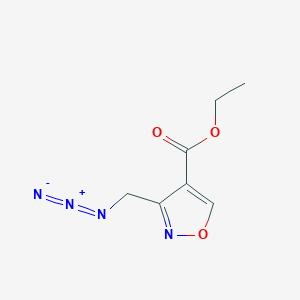

![5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937395.png)

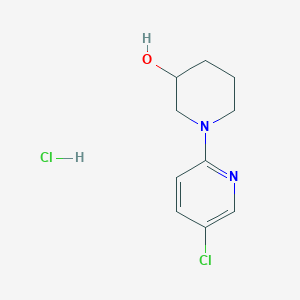

![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)

![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)

![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)